molecular formula C21H21BrN2O3S B297968 (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B297968
M. Wt: 461.4 g/mol
InChI Key: CJRHXHCEFURVKM-CAWYJTFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a synthetic compound that has gained attention due to its potential applications in scientific research. The compound is a thiazolidinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound exhibits its antimicrobial activity by inhibiting the growth of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments include its potential antimicrobial, antitumor, and anti-inflammatory properties. However, limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.

Future Directions

For (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one include further studies to determine its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, research could focus on developing derivatives of the compound to improve its efficacy and safety. Studies could also focus on determining the compound's potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with 3,4-dimethylaniline in the presence of acetic acid. The resulting product is then reacted with 2-amino-3-methyl-1,3-thiazole-4-carboxylic acid to form the final compound.

Scientific Research Applications

(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has shown potential in various scientific research applications. The compound has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Product Name

(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C21H21BrN2O3S

Molecular Weight

461.4 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21BrN2O3S/c1-12-6-7-15(8-13(12)2)23-21-24(3)20(25)19(28-21)10-14-9-16(22)18(27-5)11-17(14)26-4/h6-11H,1-5H3/b19-10+,23-21?

InChI Key

CJRHXHCEFURVKM-CAWYJTFNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3OC)OC)Br)/S2)C)C

SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)S2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)S2)C)C

Origin of Product

United States

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